molecular formula C16H23N3O4 B2397075 N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide CAS No. 816439-90-4

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2397075
CAS No.: 816439-90-4
M. Wt: 321.377
InChI Key: DZOFFGACCSQWIX-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of urea derivatives. It has been studied for its potential therapeutic and environmental applications.

Chemical Reactions Analysis

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a versatile chemical compound used in scientific research due to its diverse applications in various fields. The types of reactions it undergoes, common reagents and conditions used in these reactions, and major products formed from these reactions are not explicitly detailed in the search results.

Scientific Research Applications

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic and environmental applications. Its unique structure allows for potential advancements in drug development, materials science, and biological studies.

Mechanism of Action

The mechanism by which N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide exerts its effects, including molecular targets and pathways involved, is not explicitly detailed in the search results.

Comparison with Similar Compounds

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of urea derivatives. Similar compounds include other urea derivatives that have been studied for their potential therapeutic and environmental applications.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOFFGACCSQWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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